
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Vue d'ensemble
Description
The compound "4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole class, characterized by the presence of bromo and fluoro substituents on the phenyl rings attached to the pyrazole core. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been the subject of extensive research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science .
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through cyclization reactions, oxidative cyclization, or substitution reactions involving hydrazine derivatives and diketones or ketoesters. For instance, the synthesis of related compounds involves the use of copper acetate as a catalyst for oxidative cyclization . Methylation reactions, as seen in the synthesis of "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole," involve treatment with sodium hydride and methyl iodide .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis, which provides precise information about the geometrical parameters of the molecule. The crystal structure of "5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole" shows the dihedral angles between the central pyrazole ring and the attached phenyl rings, indicating the spatial arrangement of the substituents . Similarly, the structure of "4-fluoro-1H-pyrazole" at low temperatures reveals unique supramolecular motifs formed by intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents, which can either activate or deactivate the ring towards various chemical reactions. The bromo and fluoro groups are particularly interesting as they can participate in further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of these substituents can also affect the tautomerism of the pyrazole ring, as observed in the study of 4-bromo substituted 1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, vibrational frequencies, and electronic absorption spectra, are often studied using various spectroscopic techniques. For example, the solvatochromic and photophysical properties of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" were investigated in different solvents, revealing variations in extinction coefficients and quantum yield . The vibrational and electronic absorption spectral studies of "5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole" provided insights into the molecule's stability and intramolecular charge transfer .
Applications De Recherche Scientifique
Synthesis and Crystal Structure
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole and related compounds have been synthesized for various studies. For instance, a study focused on synthesizing pyrazole compounds by condensing chalcones with hydrazine hydrate, followed by characterizing their structures using X-ray single crystal structure determination. These compounds showed specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating their potential for further chemical analysis and applications (Loh et al., 2013).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of pyrazole derivatives. For example, research on microwave-synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including variants of this compound, revealed significant antimicrobial activity. These compounds were characterized by various spectroscopic methods and tested for their effectiveness against microbes (Raval et al., 2012). Another study synthesized brominated pyrazoles and tested their antibacterial and antifungal activities, comparing their effectiveness with commercial antibiotics and antifungal agents (Pundeer et al., 2013).
Tautomerism Studies
Research on tautomerism in pyrazoles, including 4-bromo substituted variants, has been conducted using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provided insights into the tautomerism in the solid state and in solution, which is crucial for understanding the chemical behavior of these compounds (Trofimenko et al., 2007).
Potential in Drug Synthesis
Some studies have focused on synthesizing pyrazole derivatives for potential drug development. For example, the synthesis of N-phenylpyrazole derivatives with potent antimicrobial activity was explored, revealing that some compounds displayed inhibitory effects similar or superior to reference drugs (Farag et al., 2008). Another study involved the synthesis and evaluation of pyrazole derivatives for antidepressant and anxiolytic activities, indicating the therapeutic potential of these compounds (Koç et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
Based on its potential use in suzuki–miyaura cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could facilitate the formation of carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can modulate the signaling pathways associated with neurotransmitter release and synaptic plasticity . Additionally, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One notable mechanism is the inhibition of acetylcholinesterase, which leads to increased acetylcholine levels in the nervous system . This binding interaction can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-bromo-3-(4-fluorophenyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDDFQSOXYSZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697807 | |
| Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863605-34-9 | |
| Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)






![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)
![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)


